chemical and physical properties of methyl 3-fluoro-1H-indole-6-carboxylate
chemical and physical properties of methyl 3-fluoro-1H-indole-6-carboxylate
An In-Depth Technical Guide to the Chemical and Physical Properties of Methyl 3-fluoro-1H-indole-6-carboxylate
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability and binding affinity. This guide focuses on methyl 3-fluoro-1H-indole-6-carboxylate, a member of this promising class of compounds. Due to the limited availability of specific experimental data for this precise isomer in public literature, this document will leverage data from closely related, well-characterized structural isomers—primarily other fluoro-indole carboxylates—to provide a comprehensive technical framework for researchers, scientists, and drug development professionals. We will explore the compound's predicted physicochemical properties, propose a robust synthetic strategy, detail rigorous analytical characterization protocols, and discuss its potential applications as a valuable building block in pharmaceutical research.
Introduction: The Strategic Importance of Fluorinated Indole Scaffolds
The indole ring system is a privileged structure in drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[3]
The introduction of fluorine, the most electronegative element, into organic molecules is a widely adopted strategy in modern medicinal chemistry. This substitution can lead to significant improvements in a drug candidate's profile:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's in vivo half-life.
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Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups, leading to stronger interactions with target proteins through hydrogen bonding or dipole-dipole forces.
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Lipophilicity and Permeability: A fluorine substituent can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve oral bioavailability.
Methyl 3-fluoro-1H-indole-6-carboxylate combines these features, making it and its isomers highly valuable intermediates for the synthesis of novel therapeutic agents. For instance, the related compound Methyl 6-fluoro-1H-indole-4-carboxylate serves as an essential building block in the synthesis of Rucaparib, a PARP inhibitor used in cancer therapy.[4] This underscores the critical role such fluorinated indoles play in the development of advanced pharmaceuticals.
Physicochemical Properties
While specific experimental data for methyl 3-fluoro-1H-indole-6-carboxylate is scarce, we can infer its properties from closely related isomers like methyl 6-fluoro-1H-indole-3-carboxylate (CAS 649550-97-0). The data presented below is a compilation from such analogs and should be considered predictive for the target compound.
| Property | Predicted Value / Information | Source / Analog |
| CAS Number | 1000342-62-7 | - |
| Molecular Formula | C₁₀H₈FNO₂ | [5][6] |
| Molecular Weight | 193.17 g/mol | [5][6][7] |
| Appearance | White to yellow or brown solid | [4][8] |
| Melting Point | 194-196 °C (for 6-fluoro-3-carboxylate isomer) | [5] |
| Boiling Point | 335.3 ± 22.0 °C (Predicted) | [5] |
| Density | 1.341 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and methanol; low water solubility predicted.[9] | General knowledge |
| Purity | Typically ≥98.0% as determined by HPLC for research-grade material.[4] | [4] |
| Storage | Store at room temperature in a dry place under an inert atmosphere; keep container tightly closed and protect from light.[8][9] | [8][9] |
Synthesis and Mechanistic Insights
A plausible synthetic route to indole carboxylates often involves the functionalization of a pre-existing indole core or a de novo ring construction method like the Fischer or Nenitzescu synthesis.[3] For the target compound, a multi-step synthesis starting from a commercially available nitrotoluene derivative is a logical approach.
The causality behind this proposed pathway lies in the strategic use of well-established reactions. The initial condensation and cyclization form the core indole structure, while subsequent steps are chosen for their high efficiency and selectivity in installing the required functional groups. The choice of palladium on carbon (Pd/C) for the reduction of the nitro group is based on its high efficacy and the clean reaction profiles it typically provides, which is crucial for minimizing downstream purification challenges.
Diagram: Proposed Synthetic Workflow
Caption: Workflow for the comprehensive analytical characterization of the target compound.
Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Rationale: HPLC is the gold standard for determining the purity of small molecules by separating the main component from any impurities or starting materials. A reverse-phase method is typically effective for indole derivatives.
Methodology:
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Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
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Instrumentation: Use a standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Mobile Phase:
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
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Start at 10% B, hold for 1 minute.
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Ramp to 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to 10% B over 1 minute.
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Equilibrate at 10% B for 2 minutes.
-
-
Flow Rate: 1.0 mL/min.
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Detection: Monitor at 254 nm and 280 nm.
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Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 4.2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
Rationale: LC-MS confirms the molecular weight of the target compound, providing definitive evidence of its identity.
Methodology:
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Sample Preparation: Use the same sample prepared for HPLC analysis (0.1 mg/mL).
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Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
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LC Method: Utilize the same HPLC method as described in Protocol 4.1.
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MS Parameters (ESI Positive Mode):
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Ionization Mode: ESI+
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Scan Range: m/z 50 - 500
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Capillary Voltage: 3.5 kV
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Drying Gas (N₂) Flow: 10 L/min
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Drying Gas Temperature: 350 °C
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-
Analysis: Look for the protonated molecular ion [M+H]⁺. For C₁₀H₈FNO₂, the expected exact mass is 193.05. The observed mass should be within 5 ppm of this value on a high-resolution instrument.
Protocol 4.3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR provides unambiguous structural information by probing the chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus. This is the most powerful technique for confirming the precise isomeric configuration. [10] Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
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Experiments to Perform:
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¹H NMR: Provides information on the number and environment of protons. Expect signals for the N-H proton, aromatic protons, and the methyl ester protons.
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¹³C NMR: Shows all unique carbon atoms in the molecule. [10] * ¹⁹F NMR: A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom on an aromatic ring.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning specific signals and confirming connectivity, definitively distinguishing the 3-fluoro-6-carboxylate isomer from others. [10]4. Analysis:
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¹H Spectrum: The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine coupling.
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¹³C Spectrum: The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF), which is a key diagnostic peak.
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HMBC Spectrum: Look for long-range correlations between the methyl ester protons and the carboxyl carbon, and between the aromatic protons and their respective carbons, to piece together the full molecular structure. [10]
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for methyl 3-fluoro-1H-indole-6-carboxylate is not readily available, the handling precautions for related indole and fluorinated aromatic compounds should be strictly followed. [11][12]
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Hazard Classification: Assumed to be an irritant. May cause skin, eye, and respiratory irritation. [9][11][12]The toxicological properties have not been thoroughly investigated. [11]* Personal Protective Equipment (PPE):
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Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors. [9] * Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). [11] * Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Avoid contact with skin, eyes, and clothing. [9]Avoid breathing dust. Wash hands thoroughly after handling. [11]* Storage: Keep the container tightly closed in a dry, well-ventilated place. [9]For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended. [8]
Applications in Research and Drug Development
Methyl 3-fluoro-1H-indole-6-carboxylate is a specialized chemical building block designed for use in organic synthesis. Its primary application is as an intermediate in the construction of more complex molecules, particularly for pharmaceutical and agrochemical research.
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Scaffold for Bioactive Molecules: The fluorinated indole core is a valuable scaffold for developing inhibitors of various enzymes, such as kinases and polymerases, or ligands for G-protein coupled receptors. [13]* Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it can be used in fragment-based screening campaigns to identify initial hits against a biological target.
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Lead Optimization: It can be incorporated into existing lead compounds to explore structure-activity relationships (SAR), where the introduction of the fluorine atom can probe key interactions within a protein's binding pocket and improve metabolic stability.
The versatility of the indole scaffold, combined with the beneficial properties imparted by the fluorine atom, ensures that methyl 3-fluoro-1H-indole-6-carboxylate and its isomers will remain highly relevant building blocks for the next generation of therapeutic agents.
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